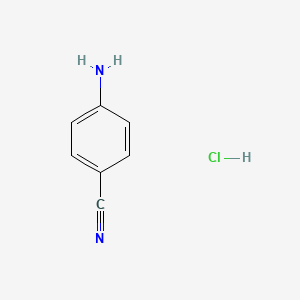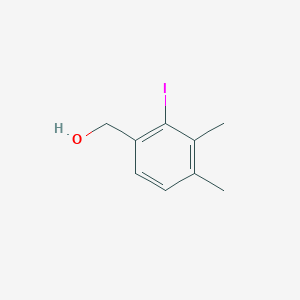
(2-Iodo-3,4-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-3,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with iodine at the 2-position and two methyl groups at the 3- and 4-positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-3,4-dimethylphenyl)methanol typically involves the iodination of 3,4-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodo-3,4-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3,4-dimethylphenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Iodo-3,4-dimethylbenzaldehyde or 2-Iodo-3,4-dimethylbenzoic acid.
Reduction: 3,4-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Iodo-3,4-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Iodo-3,4-dimethylphenyl)methanol depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylphenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodo-4,5-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to variations in chemical behavior.
Uniqueness
(2-Iodo-3,4-dimethylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H11IO |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(2-iodo-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
VDECJYPWJDDTNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CO)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


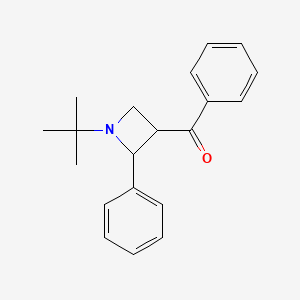

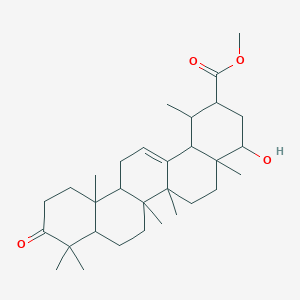


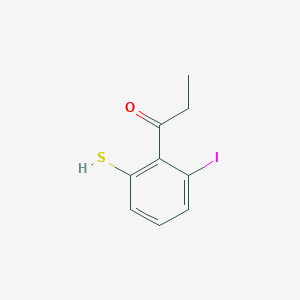
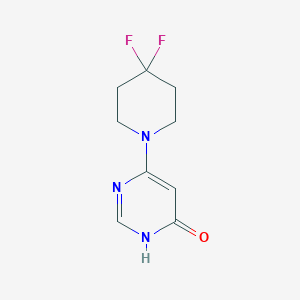
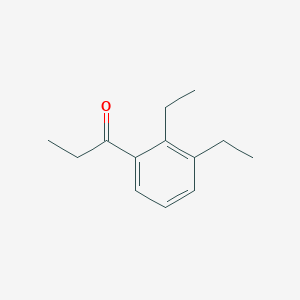
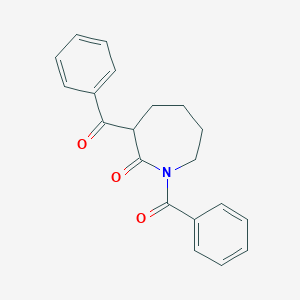

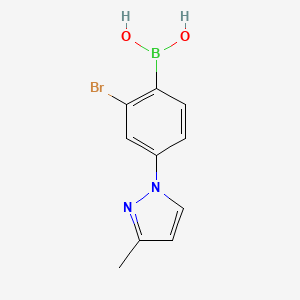
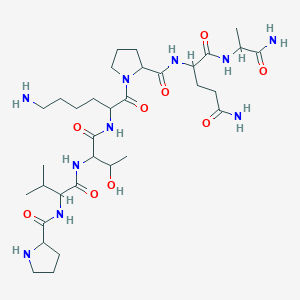
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
